Product packaging for Cyclobutane-1,3-dicarboxamide(Cat. No.:CAS No. 90048-02-5)

Cyclobutane-1,3-dicarboxamide

Cat. No.: B13790481
CAS No.: 90048-02-5
M. Wt: 142.16 g/mol
InChI Key: OJEPEHNTDPXZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclobutane-1,3-dicarboxamide is a chemical building block of significant interest in advanced materials and medicinal chemistry research. Its core structure is based on the cyclobutane ring, which provides a unique semi-rigid conformation that bridges the flexibility of open-chain aliphatics and the rigidity of aromatic systems . This compound serves as a versatile precursor and synthetic intermediate, particularly valuable for constructing polymers with specific mechanical properties and for the synthesis of complex organic molecules. Researchers utilize this diamide derivative in the development of novel polyamides and other macromolecular structures, where the spatial orientation of the functional groups can influence material characteristics such as crystallinity and thermal stability . The cyclobutane core is also a key motif in pharmaceutical development, featured in active compounds and prodrugs, making its derivatives valuable for drug discovery and synthesis efforts . The amide functional groups offer reactive handles for further chemical modification and integration into larger molecular frameworks. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B13790481 Cyclobutane-1,3-dicarboxamide CAS No. 90048-02-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90048-02-5

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

cyclobutane-1,3-dicarboxamide

InChI

InChI=1S/C6H10N2O2/c7-5(9)3-1-4(2-3)6(8)10/h3-4H,1-2H2,(H2,7,9)(H2,8,10)

InChI Key

OJEPEHNTDPXZSY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)N)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Synthesis

De Novo Synthesis Routes to Cyclobutane-1,3-dicarboxamide

De novo synthesis provides a powerful means to construct the fundamental cyclobutane (B1203170) skeleton, often allowing for the introduction of desired stereochemistry and functional groups from the initial stages of the synthetic sequence.

The [2+2] photocycloaddition reaction stands as a cornerstone in synthetic organic chemistry for the construction of cyclobutane rings. nih.govresearchgate.net This reaction involves the light-induced union of two alkene-containing molecules to form a four-membered ring. acs.org It is a highly versatile method for accessing a wide array of cyclobutane derivatives. researchgate.net

A common and effective strategy for synthesizing precursors to this compound, such as cyclobutane-1,3-dicarboxylic acids, is the photodimerization of cinnamic acids or their derivatives. nih.govnih.govresearchgate.net For instance, α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) can be readily synthesized from the photodimerization of commercially available trans-cinnamic acid. nih.gov Similarly, a renewable building block, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid, has been synthesized via the [2+2] photodimerization of crystalline ethyl 2-furanacrylate, followed by hydrolysis. researchgate.netacs.org The general mechanism involves the excitation of an olefin by UV or visible light, which then reacts with a ground-state olefin to form the cyclobutane ring. acs.orgchinesechemsoc.org The stereochemistry of the resulting cyclobutane is often controlled by the arrangement of the monomers in the crystal lattice (in solid-state reactions) or by the reaction conditions in solution-phase photochemistry. nih.govacs.org Once the cyclobutane dicarboxylic acid is formed, it can be converted to the target dicarboxamide.

The efficiency of these reactions can be enhanced through the use of photosensitizers, such as thioxanthone, and by employing continuous flow reactors, which can reduce reaction times and improve scalability compared to traditional batch reactions. nih.gov

Ring contraction and expansion reactions offer alternative pathways to the cyclobutane scaffold from other cyclic systems. wikipedia.orgchemistrysteps.com These methods leverage the inherent strain of different ring sizes to drive the formation of the desired four-membered ring. chemistrysteps.comnih.gov

Ring Contraction: A notable example of ring contraction is the conversion of five-membered rings, such as pyrrolidines, into cyclobutanes. acs.orgntu.ac.uk A recently developed method involves the stereospecific ring contraction of pyrrolidines via nitrogen extrusion from a 1,1-diazene intermediate, which is generated in situ. acs.org This process is thought to proceed through a 1,4-biradical species that rapidly undergoes C-C bond formation to yield the cyclobutane product stereoretentively. acs.org This approach allows for the synthesis of enantiopure cyclobutane derivatives if optically pure pyrrolidines are used as starting materials. acs.org

Ring Expansion: Conversely, ring expansion strategies can build the cyclobutane ring from smaller, three-membered rings. nih.gov For example, the expansion of cyclopropanol (B106826) or cyclopropylcarbinol derivatives can be used to synthesize cyclobutanones, which are versatile intermediates that can be further functionalized. nih.gov These rearrangements are often promoted by acid catalysis or other specific reaction conditions that facilitate the migration of a carbon bond to expand the ring. chemistrysteps.comnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient route to complex molecules. researchgate.netnih.gov The Ugi and Passerini reactions are prominent isocyanide-based MCRs that are particularly well-suited for the synthesis of amide and diamide (B1670390) structures. researchgate.netscielo.br

The Ugi four-component reaction (Ugi-4CR) involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. researchgate.netscielo.br By employing a dicarboxylic acid as one of the components, it is possible to generate molecules containing two amide functionalities. beilstein-journals.org This strategy can lead to the formation of dicarboxamide derivatives in a single, atom-economical step. researchgate.net While the direct synthesis of this compound itself via an MCR is not a standard reported method, the principles of MCRs provide a powerful conceptual framework for designing convergent syntheses of complex dicarboxamide structures. The challenge lies in designing the appropriate bifunctional starting materials that would lead to the specific cyclobutane core.

Conversion Strategies from Cyclobutane-1,3-dicarboxylic Acid Precursors

The most direct and widely utilized approach for synthesizing this compound involves the amidation of its corresponding dicarboxylic acid. ontosight.aiontosight.ai This transformation focuses on the efficient formation of two amide bonds.

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid is typically activated to make it more electrophilic.

Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. researchgate.net Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), are common reagents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk The efficiency of these couplings can be improved by adding auxiliaries like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which suppress side reactions and reduce racemization. nih.gov A combination of EDC, HOAt, and a base like N,N'-diisopropylethylamine (DIPEA) has been shown to be highly effective for a wide range of substrates. nih.gov

Conversion to Acyl Chlorides: An alternative classical method, the Schotten-Baumann reaction, involves converting the dicarboxylic acid into a more reactive diacyl chloride using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting diacyl chloride readily reacts with an amine in the presence of a base to yield the dicarboxamide. fishersci.co.uk

Green Methods: In recent years, there has been a push towards more environmentally benign methods. This includes the use of heterogeneous Lewis acid catalysts that can be easily recovered and reused. acs.org For example, calcined niobium pentoxide (Nb₂O₅) has been demonstrated as an effective and base-tolerant catalyst for the direct amidation of dicarboxylic acids with amines. acs.orgnih.gov The reaction proceeds by heating a mixture of the dicarboxylic acid, amine, and catalyst in a suitable solvent like o-xylene, with water being the only byproduct. acs.orgnih.gov

The success of the amidation reaction hinges on the careful optimization of several parameters to maximize yield and purity.

Solvent Choice: The choice of solvent can significantly impact reaction efficiency. For catalyzed reactions, higher boiling point solvents can lead to improved yields by allowing for higher reaction temperatures. acs.org For instance, the bio-derived solvent p-cymene (B1678584) has been shown to be a superior alternative to toluene (B28343) in certain silica-catalyzed amidations, providing better yields due to its higher boiling point. acs.org

Catalyst and Reagent Stoichiometry: In catalyzed reactions, the catalyst loading is a key parameter to optimize. Heterogeneous catalysts like Nb₂O₅ have been shown to be effective even at relatively low loadings. acs.org In coupling reactions, the stoichiometry of the coupling agents and additives must be carefully controlled. For example, in DNA-encoded library synthesis, a systematic investigation established that a combination of EDC, HOAt, and DIPEA provided superior conversion for a diverse set of carboxylic acids compared to other methods. nih.gov

Temperature and Reaction Time: Reaction temperature and duration are critical. Direct amidations often require elevated temperatures to drive off the water byproduct. nih.gov In contrast, coupling reactions are typically performed at room temperature or below to minimize side reactions. fishersci.co.uk The progress of the reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time.

A summary of various conditions for amidation is presented below.

MethodologyKey Reagents/CatalystTypical SolventTemperatureKey Advantages/FindingsReference
Carbodiimide CouplingEDC, HOAt, DIPEADMF, DCMRoom TemperatureHigh efficiency for diverse substrates; suppresses side reactions. nih.gov
Acyl Chloride (Schotten-Baumann)Thionyl Chloride (SOCl₂), BaseAprotic (e.g., DCM, THF)0°C to Room TempClassical, robust method involving a highly reactive intermediate. fishersci.co.uk
Heterogeneous CatalysisNb₂O₅ (calcined)o-XyleneRefluxGreen method, reusable catalyst, water is the only byproduct. acs.orgnih.gov
Solvent OptimizationSilica (B1680970) Catalystp-CymeneHigh TemperatureHigher boiling solvent improves yields compared to toluene. acs.org
One-Pot N-AcylationBoc₂O, DMAPONot SpecifiedNot Specified (No Heat)High yields for less reactive heterocyclic amines without special equipment. asiaresearchnews.com

Stereoselective Synthesis of this compound Isomers

The spatial arrangement of substituents on the cyclobutane ring significantly influences the properties of this compound. Consequently, controlling the stereochemistry during synthesis is of paramount importance. Methodologies have been developed to selectively synthesize different stereoisomers, including cis- and trans-diastereomers, as well as specific enantiomers. nih.govchemistryviews.orgmdpi.com

Diastereoselective Approaches to cis- and trans-Isomers

The synthesis of cis- and trans-isomers of this compound often relies on photochemical [2+2] cycloaddition reactions. researchgate.netsci-hub.seacs.org This powerful technique involves the light-induced reaction of two alkene molecules to form a cyclobutane ring. The stereochemical outcome of the cycloaddition can be influenced by various factors, including the nature of the starting materials, the reaction conditions, and the use of templates or catalysts. nih.gov

For instance, the photodimerization of cinnamic acid derivatives can lead to the formation of di-substituted cyclobutanes. researchgate.netresearchgate.netnih.gov The specific stereoisomer obtained, whether cis or trans, can be controlled by the crystalline packing of the precursor molecules in the solid state. sci-hub.senih.gov This solid-state photochemical approach offers a high degree of stereocontrol, often yielding a single diastereomer in quantitative yield. nih.govresearchgate.net

Another strategy for achieving diastereoselectivity involves intramolecular [2+2] cycloadditions. rsc.org In this approach, the two reacting alkene moieties are tethered together, predisposing the molecule to form a specific diastereomer upon cyclization. While this method has been explored for the synthesis of various fused cyclobutane systems, its direct application to unsubstituted this compound requires careful selection of precursors and reaction conditions.

The choice of synthetic route can be critical in obtaining the desired isomer. For example, two distinct synthetic pathways have been developed to produce kinase inhibitors that feature a cis-1,3-disubstituted cyclobutane core. nih.gov Similarly, the synthesis of a designed receptor for lipid A initially targeted a cis-1,3-disubstituted cyclobutane, but an intramolecular photocycloaddition unexpectedly yielded the cis-1,2-isomer. psu.edu This highlights the sometimes unpredictable nature of photochemical reactions and the need for careful characterization of the products.

Diastereoselective Synthesis Approaches
MethodKey FeaturesTypical Starting MaterialsPredominant IsomerReferences
Solid-State [2+2] PhotocycloadditionHigh stereocontrol based on crystal packing.Cinnamic acid derivatives, pyridyl acrylic acidscis or trans, depending on precursor orientation sci-hub.se, nih.gov, researchgate.net
Intramolecular [2+2] PhotocycloadditionTethered alkenes predispose to specific diastereomers.Diacrylimidescis or trans, depending on tether rsc.org, psu.edu
Multi-step Classical SynthesisStepwise construction allows for defined stereochemistry.Malonate esterscis or trans, depending on reaction sequence acs.org

Enantioselective Methodologies for Chiral this compound

The synthesis of enantiomerically pure cyclobutane-1,3-dicarboxamides is crucial for applications where chirality plays a key role, such as in pharmaceuticals. Several strategies have been developed to achieve enantioselectivity.

One prominent approach is the use of chiral catalysts. For example, Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been shown to produce enantioenriched cyclobutane derivatives with excellent diastereoselectivities and enantioselectivities. nih.govchemistryviews.org This cascade reaction provides a direct and efficient route to chiral cyclobutanes from readily available starting materials. nih.gov

Another powerful tool for enantioselective synthesis is biocatalysis. utdallas.edunih.gov Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze carbene transfer reactions to produce chiral cyclopropane (B1198618) precursors with high enantiomeric excess. utdallas.edu These precursors can then be converted to enantiopure cyclobutenoates through photochemical ring expansion, providing access to chiral cyclobutane frameworks. utdallas.edu Furthermore, hydrolases and nitrilases have been employed in the kinetic resolution of racemic cyclobutane derivatives to afford enantiomerically pure compounds. acs.org

Brønsted acid-catalyzed isomerization of bicyclo[1.1.0]butanes (BCBs) represents a more recent organocatalytic approach to chiral cyclobutenes, which can serve as precursors to chiral cyclobutane derivatives. nih.gov This method utilizes a chiral N-triflyl phosphoramide (B1221513) promoter to achieve high regio- and enantiocontrol under mild conditions. nih.gov

Enantioselective Synthesis Methodologies
MethodologyCatalyst/ReagentKey AdvantagesReferences
Cascade Asymmetric Allylic Etherification/[2+2] PhotocycloadditionIridium catalyst with chiral ligandHigh diastereo- and enantioselectivity from simple starting materials. nih.gov, chemistryviews.org
BiocatalysisEngineered enzymes (e.g., myoglobin, hydrolases)High enantiomeric excess, environmentally friendly conditions. utdallas.edu, acs.org, nih.gov
Brønsted Acid-Catalyzed IsomerizationChiral N-triflyl phosphoramideOrganocatalytic, mild conditions, good functional group tolerance. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact and enhance safety. wordpress.comacs.org In the context of this compound synthesis, several strategies align with these principles.

Photochemical reactions, particularly those utilizing visible light, are inherently greener than many traditional thermal reactions as they can often be conducted at ambient temperature, reducing energy consumption. researchgate.net The use of solvent-free or solid-state reactions further enhances the green credentials of these methods by eliminating the need for potentially hazardous solvents. sci-hub.seresearchgate.net

Biocatalysis is another cornerstone of green chemistry. nih.govacs.orgrsc.org Enzymatic reactions are typically performed in aqueous media under mild conditions, avoiding the use of toxic reagents and harsh reaction conditions. nih.gov The high selectivity of enzymes often leads to a reduction in byproducts and waste generation. nih.gov

The development of continuous flow processes for the synthesis of cyclobutane derivatives also contributes to greener manufacturing. researchgate.netdigitellinc.com Flow chemistry offers improved heat and mass transfer, leading to better reaction control, higher yields, and reduced waste compared to batch processes. researchgate.net This approach is particularly beneficial for photochemical reactions, allowing for efficient irradiation and scale-up. acs.org

Furthermore, the choice of starting materials is a key consideration in green chemistry. The synthesis of cyclobutane dicarboxylic acids from renewable resources, such as furfural (B47365), represents a significant step towards more sustainable chemical production. researchgate.net

Optimization and Scale-Up Methodologies for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization and scale-up of the chosen synthetic route. ganeshremedies.com

Continuous flow chemistry has emerged as a powerful tool for the scale-up of chemical processes, including those for producing cyclobutane derivatives. researchgate.netdigitellinc.com Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and residence time, which is crucial for ensuring consistent product quality and maximizing yield. researchgate.netacs.org For instance, a continuous photo flow process has been successfully employed for the gram-scale synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative. researchgate.net This methodology has also been applied to the production of metric tons of 3-oxocyclobutane-1-carboxylic acid, demonstrating its industrial viability. digitellinc.com

The optimization of reaction conditions is another critical aspect of scale-up. This includes fine-tuning catalyst loading, substrate concentration, and reaction time to achieve the highest possible efficiency and throughput. acs.org For photochemical reactions, the intensity and wavelength of the light source must also be optimized. researchgate.net

For biocatalytic processes, scale-up involves optimizing fermentation conditions for enzyme production and developing efficient methods for enzyme immobilization and reuse. The successful scale-up of an enzymatic reductive amination process to produce an intermediate for a pharmaceutical on a multi-kilogram scale highlights the potential of biocatalysis in large-scale manufacturing. acs.orgnih.gov

Optimization and Scale-Up Methodologies
MethodologyKey Advantages for Scale-UpExamplesReferences
Continuous Flow ChemistryExcellent process control, improved safety, higher throughput, easy scale-up.Synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative; production of 3-oxocyclobutane-1-carboxylic acid. researchgate.net, digitellinc.com, acs.org
Reaction Condition OptimizationMaximizes yield and efficiency, minimizes waste.Optimization of catalyst loading, substrate concentration, and irradiation time in photochemical reactions. acs.org
Biocatalytic Process DevelopmentSustainable and selective production, mild reaction conditions.Kilogram-scale production of a pharmaceutical intermediate via enzymatic reductive amination. acs.org, nih.gov

Comprehensive Spectroscopic and Crystallographic Investigations for Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Elucidating Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of cyclobutane-1,3-dicarboxamide. The conformational flexibility of the cyclobutane (B1203170) ring, which rapidly interconverts between puckered states, and the distinct spatial arrangements of the cis and trans isomers can be probed in detail using a suite of one-dimensional and multi-dimensional NMR experiments.

Two-dimensional (2D) NMR experiments are critical for unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for mapping the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). For this compound, COSY spectra would establish the connectivity between the methine protons (H1, H3) and the methylene (B1212753) protons (H2, H4) of the cyclobutane ring. The different symmetry of the cis and trans isomers would result in distinct cross-peak patterns, aiding in their differentiation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. rsc.org It provides a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons. rsc.org An HSQC spectrum would show direct correlations between H1/C1, H3/C3, and the methylene protons (H2, H4) with their corresponding carbons (C2, C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range correlations (typically ²JCH and ³JCH) between proton and carbon atoms, providing crucial information about the carbon skeleton and the placement of functional groups. rsc.org For instance, correlations from the amide protons (-NH₂) to the carbonyl carbon (C=O) and the adjacent ring carbon (C1 or C3) would confirm the dicarboxamide structure. Correlations from the methine protons (H1, H3) to the carbonyl carbons and across the ring would further solidify the structural assignment.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry and conformation. semanticscholar.org In the cis isomer, a NOESY/ROESY cross-peak would be expected between the methine protons (H1 and H3) as they are on the same face of the ring. Conversely, in the trans isomer, no such correlation would be observed. Instead, correlations between the methine protons and adjacent methylene protons would define the ring pucker and the orientation of the amide substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for cis- and trans-Cyclobutane-1,3-dicarboxamide Predicted data based on analysis of similar structures.

While solution-state NMR provides information on the time-averaged conformation of molecules, solid-state NMR (ssNMR) offers a powerful tool for characterizing the structure and dynamics in the crystalline state. For a molecule like this compound, which can form extensive hydrogen-bonding networks, ssNMR is particularly insightful.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide high-resolution ¹³C spectra of the solid material. The chemical shifts in the solid state are highly sensitive to the local electronic environment, which is influenced by crystal packing and intermolecular interactions, such as hydrogen bonds. Therefore, different polymorphs (different crystal packing arrangements) of this compound would yield distinct ¹³C ssNMR spectra. This makes ssNMR an excellent method for identifying and quantifying polymorphism.

Furthermore, advanced ssNMR experiments can measure internuclear distances and probe molecular dynamics in the solid state. These methods could be used to precisely determine the conformation of the cyclobutane ring and the orientation of the amide groups within the crystal lattice, complementing data obtained from X-ray diffraction.

Vibrational Spectroscopic Analysis of Intra- and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to functional groups, molecular symmetry, and the strength of intermolecular forces, making them ideal for studying the structural nuances of this compound.

The IR and Raman spectra of this compound are dominated by vibrations associated with the amide groups and the cyclobutane ring.

Amide Vibrations: The primary amide groups (-CONH₂) give rise to several characteristic bands. The N-H stretching vibrations typically appear as two bands in the 3400-3100 cm⁻¹ region. The C=O stretching vibration, known as the Amide I band, is very intense in the IR spectrum and is expected around 1680-1640 cm⁻¹. The N-H bending vibration, or Amide II band, occurs near 1650-1600 cm⁻¹. The positions of these bands are highly sensitive to hydrogen bonding; stronger hydrogen bonds typically shift the N-H stretches to lower frequencies and the Amide I band to lower frequencies as well.

Cyclobutane Ring Vibrations: The puckered cyclobutane ring has characteristic C-H stretching vibrations (3000-2850 cm⁻¹) and ring deformation modes at lower frequencies. The symmetry differences between the cis and trans isomers would lead to distinct patterns in the fingerprint region (below 1500 cm⁻¹) of both IR and Raman spectra, allowing for their differentiation. nih.gov

Table 2: Predicted Characteristic IR and Raman Bands (cm⁻¹) for this compound Predicted data based on analysis of similar structures.

Far-IR and Terahertz (THz) spectroscopy probe the low-frequency region of the electromagnetic spectrum (typically below 200 cm⁻¹), which corresponds to low-energy vibrational modes. colab.ws For molecular crystals, this region is dominated by lattice vibrations (phonons), which involve the collective motion of entire molecules within the crystal lattice. These vibrations are a direct reflection of the crystal packing and the network of intermolecular interactions, such as hydrogen bonds.

Since the cis and trans isomers of this compound will pack into different crystal lattices, and since each may exhibit polymorphism, their Far-IR and THz spectra are expected to be unique and highly characteristic. These techniques can serve as a sensitive fingerprint for a specific crystalline form. Analysis of these low-frequency modes can provide valuable information on the strength and dynamics of the hydrogen-bonding network that holds the crystal together.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule and for elucidating its structure through controlled fragmentation.

For this compound (C₆H₁₀N₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, confirming its elemental formula (calculated exact mass of C₆H₁₀N₂O₂ is 142.0742 Da).

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The fragmentation of this compound would likely proceed through several key pathways, including:

Loss of Amide Groups: Cleavage of the C-C bond adjacent to the carbonyl group could lead to the loss of an amide radical (•CONH₂) or an aminocarbonyl radical. Alpha-cleavage resulting in the loss of an ammonia (B1221849) molecule (NH₃) is also a common pathway for primary amides.

Ring Cleavage: The strained cyclobutane ring can undergo fragmentation. A common pathway is a cycloreversion reaction, breaking the ring into two smaller unsaturated molecules, such as ethylene (B1197577) and a corresponding unsaturated diamide (B1670390) fragment.

McLafferty Rearrangement: While less likely for this specific structure without longer alkyl chains, rearrangements involving hydrogen transfer followed by fragmentation could occur.

The specific fragmentation pattern can provide strong evidence for the connectivity of the molecule and help distinguish it from other isomers.

Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound (C₆H₁₀N₂O₂) Predicted data based on common fragmentation pathways for cyclic amides.

Electron Microscopy and Atomic Force Microscopy (AFM) for Morphological Characterization of Aggregates

While X-ray diffraction techniques provide information on the atomic and molecular scale, electron microscopy and atomic force microscopy are used to visualize the external morphology and surface topography of the crystalline particles and their aggregates.

Electron Microscopy (EM) , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), uses a beam of electrons to generate high-resolution images of a sample.

SEM provides detailed information about the surface morphology, crystal habit (the characteristic external shape of a crystal), and size distribution of the this compound particles. The way individual crystals grow and aggregate into larger clusters can be directly observed.

TEM offers higher resolution and can reveal internal structural features, although sample preparation is more complex. It can be used to identify dislocations or defects within the crystals.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution.

An AFM can be used to image the surfaces of this compound crystals, revealing features such as growth steps, terraces, and surface defects.

It can be operated in various environments, including in air or liquid, allowing for the in-situ observation of processes like crystal growth or dissolution at the molecular level.

While specific EM or AFM studies on this compound aggregates were not identified in the surveyed literature, these techniques remain powerful hypothetical tools for a comprehensive solid-state characterization. The combination of diffraction methods, which probe the internal crystal structure, with microscopic techniques, which visualize the external form, provides a complete picture of the compound's solid-state properties from the atomic to the macroscopic scale.

Theoretical and Computational Investigations of Cyclobutane 1,3 Dicarboxamide

Quantum Mechanical Studies of Electronic Structure and Bondingnih.gov

Quantum mechanics provides the fundamental framework for describing the electronic structure and bonding in molecules. vu.nlepfl.ch For cyclobutane-1,3-dicarboxamide, these methods elucidate electron distribution, orbital interactions, and the nature of the chemical bonds that dictate the molecule's geometry and reactivity.

Density Functional Theory (DFT) Calculations on Ground State Geometriesnih.gov

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. osti.govimperial.ac.uk It offers a balance between computational cost and accuracy, making it suitable for studying systems like this compound.

DFT calculations are employed to determine the molecule's ground state geometry by finding the minimum energy structure on the potential energy surface. osti.gov For cyclobutane (B1203170) derivatives, these calculations consistently show that the four-membered ring is not planar but adopts a puckered conformation to alleviate torsional strain. nih.gov In the case of this compound, the two carboxamide substituents are predicted to occupy equatorial-like positions in the puckered ring to minimize steric hindrance. DFT methods, such as those using the B3LYP functional with a 6-311++G** basis set, can accurately model these structures. researchgate.net The calculations would focus on optimizing key geometric parameters, including bond lengths, bond angles, and the dihedral angle of puckering.

Table 1: Predicted Ground State Geometric Parameters for Cyclobutane Ring (Illustrative)
ParameterTypical Calculated ValueReference Compound
C-C Bond Length~1.56 ÅCyclobutane nih.gov
Ring Puckering Angle~30°Cyclobutane nih.gov
C-C-C Bond Angle~88°Cyclobutane nih.gov
Substituent PositionEquatorialSubstituted Cyclobutanes

Ab Initio Methods for High-Accuracy Energeticsnih.gov

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), provide highly accurate energetic information, though they are more computationally demanding than DFT. imperial.ac.uknumberanalytics.com

For this compound, ab initio calculations are essential for obtaining precise values for the energies of different conformations, the barrier to ring inversion, and bond dissociation energies. nih.govysu.am High-level calculations on the parent cyclobutane molecule have determined the inversion barrier to be approximately 482 cm⁻¹ (or ~1.4 kcal/mol), a value that provides a benchmark for substituted derivatives. nih.gov Applying these methods to the dicarboxamide derivative would allow for a detailed understanding of how the amide groups electronically influence the stability of the puckered conformers and the transition state for ring flipping. nih.govscispace.comlboro.ac.uk

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methodsnih.govbenchchem.com

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding energies. iupac.org For this compound, this analysis is dominated by the puckering of the four-membered ring and the orientation of the two amide substituents.

Potential Energy Surface Mapping and Ring-Puckering Dynamicsnih.govnih.govresearchgate.net

The flexibility of the cyclobutane ring is best described by its potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. researchgate.netlibretexts.org The primary large-amplitude motion in cyclobutane is the ring-puckering, which allows the molecule to dynamically invert its conformation. nih.gov This process involves the molecule passing through a planar or nearly planar transition state. nih.gov

Theoretical methods can map this PES by systematically changing the ring-puckering coordinate and calculating the energy at each point using DFT or ab initio methods. researchgate.net The resulting surface for cyclobutane has a double-well potential, with the two minima corresponding to the equivalent puckered conformations and a central barrier corresponding to the planar transition state. nih.gov The low energy barrier for this inversion means that at room temperature, the ring is in constant, rapid motion. libretexts.org

Influence of Amide Substituents on Ring Conformation

The presence of the two -CONH₂ groups at the 1 and 3 positions significantly influences the conformational preferences of the cyclobutane ring. The bulky and polar nature of the amide groups introduces several key effects:

Steric Interactions : To minimize steric repulsion, the substituents will preferentially adopt diequatorial positions on the puckered ring. An axial orientation would lead to unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the other side of the ring.

Electronic Effects : The amide groups are capable of forming intramolecular hydrogen bonds, which could potentially stabilize certain conformations. Furthermore, dipole-dipole interactions between the two polar amide groups will affect the relative energies of the cis and trans isomers.

Rotational Barriers : The C(O)-N bond of the amide group itself has a significant rotational barrier due to its partial double bond character. cdnsciencepub.com The orientation of the NH₂ group relative to the carbonyl and the cyclobutane ring is another conformational variable that must be considered in a full computational analysis.

Table 2: Factors Influencing Conformation of this compound
Influencing FactorDescriptionPredicted Outcome
Angle StrainDeviation from ideal sp³ bond angles.Favors puckered ring over planar. masterorganicchemistry.com
Torsional StrainEclipsing interactions between adjacent C-H bonds.Relieved by ring puckering. masterorganicchemistry.com
Steric HindranceRepulsion between bulky amide groups.Amide groups prefer diequatorial positions.
Dipole InteractionsInteraction between polar C=O and N-H bonds.Affects relative stability of isomers.

Molecular Dynamics Simulations of this compound in Solution and Solid Statebenchchem.com

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system, offering insights into its dynamic behavior in different environments. nih.govmdpi.com

In solution , MD simulations can model the interaction of this compound with solvent molecules (e.g., water). These simulations would reveal the solvent's effect on conformational equilibria, particularly the ring-puckering dynamics. They can also predict how the molecule forms hydrogen bonds with the solvent, which influences its solubility and aggregation behavior. The simulations track the trajectories of all atoms over time, allowing for the calculation of time-averaged properties and the observation of conformational transitions. mdpi.com

In the solid state , MD simulations can be used to understand crystal packing and intermolecular interactions. For this compound, a key feature would be the extensive network of hydrogen bonds formed between the amide groups of neighboring molecules. Simulations can help interpret experimental data from X-ray crystallography by modeling the thermal motions of atoms within the crystal lattice and exploring potential polymorphism (the ability to form different crystal structures).

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic signatures of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) is a commonly employed method for calculating various spectroscopic parameters with a good balance of accuracy and computational cost. researchgate.net

Theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) spectrum of this compound. These calculations can help assign the absorption bands observed in an experimental FT-IR spectrum to specific molecular vibrations, such as the stretching and bending of C=O, N-H, C-N, and C-H bonds, as well as the vibrations of the cyclobutane ring. For instance, in related cyclobutane systems, the C=O stretching frequency of amide groups is typically observed in the region of 1600-1700 cm⁻¹. researchgate.net The precise theoretical prediction would require DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-31+G(d,p), which have shown excellent agreement with experimental findings for similar compounds. researchgate.net

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be computationally predicted. The calculated chemical shifts, after appropriate scaling, can be compared with experimental spectra recorded in solvents like CDCl₃ or Acetone-d₆. researchgate.net This comparison is crucial for the structural elucidation of the molecule, including the determination of its stereochemistry (cis or trans isomers). The puckered conformation of the cyclobutane ring and the orientation of the carboxamide groups significantly influence the chemical shifts of the ring protons and carbons. researchgate.net Theoretical modeling can help in assigning specific peaks to individual atoms in the molecule, which can be particularly complex for cyclic structures.

A combined experimental and computational approach is often the most effective strategy. The molecular geometry of this compound can be optimized using methods like DFT, and the resulting structure can be used to calculate spectroscopic parameters. researchgate.net These theoretical predictions can then be systematically compared with experimental data obtained from synthesized samples. Any discrepancies between the predicted and experimental spectra can lead to a refinement of the computational model or a re-evaluation of the experimental data, ultimately leading to a more accurate and complete understanding of the molecule's structure and properties.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniqueParameterPredicted Value (Illustrative)Experimental Correlation
FT-IRC=O Stretch (Amide I)~1650 cm⁻¹Strong absorption band
FT-IRN-H Stretch~3200-3400 cm⁻¹Broad absorption band
¹H NMRRing CHδ 2.5-3.5 ppmMultiplets
¹³C NMRC=Oδ 170-175 ppmCarbonyl carbon signal
¹³C NMRRing CHδ 35-45 ppmAliphatic carbon signals

Note: The values in this table are illustrative and based on typical ranges for similar functional groups and structures. Precise values would require specific DFT calculations for this compound.

Computational Design of this compound Analogues

The computational design of analogues of this compound is a key area of research, particularly in the fields of medicinal chemistry and materials science. The rigid and three-dimensional nature of the cyclobutane scaffold makes it an attractive starting point for the design of novel molecules with specific functions. nih.gov

In medicinal chemistry, this compound can serve as a scaffold for the development of new therapeutic agents. Computational methods are employed to design analogues with improved properties such as enhanced binding affinity to biological targets, better metabolic stability, and desirable pharmacokinetic profiles. For example, the dicarboxamide groups can be modified to introduce different substituents that can form specific interactions, like hydrogen bonds or hydrophobic interactions, with the active site of a target protein. Computational docking studies can predict the binding modes and affinities of these designed analogues, allowing for the prioritization of compounds for synthesis and experimental testing. researchgate.net The design process often involves creating a virtual library of analogues and using computational screening techniques to identify the most promising candidates.

In materials science, the computational design of this compound analogues focuses on creating new polymers and metal-organic frameworks (MOFs). The bifunctional nature of the molecule, with two carboxamide groups, allows it to act as a linker or building block. nih.gov Computational simulations can be used to predict the properties of polymers formed from these analogues, such as their thermal stability, mechanical strength, and permeability. nih.govresearchgate.net By systematically modifying the structure of the cyclobutane core or the amide groups, it is possible to tune the properties of the resulting materials. For instance, introducing aromatic or other rigid groups can enhance the thermal stability of the polymer, while flexible linkers can lead to materials with different mechanical properties.

The design of these analogues is often guided by principles of molecular modeling and an understanding of structure-property relationships. Theoretical calculations can provide insights into the geometric and electronic properties of the designed molecules, which in turn influence their macroscopic behavior. The use of computational tools accelerates the design-synthesis-testing cycle, making the development of new materials and drugs more efficient.

Table 2: Examples of Computationally Designed this compound Analogues and Their Potential Applications

Analogue TypeModificationPotential ApplicationComputational Design Approach
Bioactive CompoundSubstitution on the amide nitrogenEnzyme inhibitors, receptor modulatorsMolecular docking, QSAR
Polymer Building BlockIntroduction of aromatic ringsHigh-performance polymersMolecular dynamics, DFT
MOF LinkerVariation of linker length and rigidityGas storage, catalysisGeometric and topological analysis

Reactivity, Mechanistic Pathways, and Chemical Transformations

Amide Bond Reactivity and Hydrolysis Kinetics

The amide bond, while generally stable, can be cleaved through hydrolysis under both acidic and alkaline conditions. This process involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the amide group.

The hydrolysis of amides can be summarized as follows:

Acid Hydrolysis: When refluxed with an aqueous acid, the amide hydrolyzes to form a carboxylic acid and an ammonium (B1175870) salt.

Alkaline Hydrolysis: Refluxing with an aqueous alkali results in the formation of a carboxylate salt and ammonia (B1221849).

In the context of Cyclobutane-1,3-dicarboxamide, hydrolysis would break the two amide bonds to yield cyclobutane-1,3-dicarboxylic acid and ammonia (or their respective salt forms depending on the pH).

Recent studies have explored the hydrolysis of related structures. For instance, research on coordination polymers demonstrated that amide bonds in pyridinamide cyclobutane (B1203170) derivatives could be hydrolyzed under acidic conditions to yield the corresponding cyclobutane dicarboxylic acid isomers. rsc.org The kinetics of such reactions are influenced by factors like pH, temperature, and the presence of catalysts. While specific kinetic data for this compound is not extensively documented, studies on similar molecules, like N-acetylated L-methionylglycine dipeptide, show that the rate of amide bond cleavage can be significantly influenced by the steric bulk of coordinating metal complexes, such as those containing a 1,1-cyclobutanedicarboxylic anion (CBDCA). researchgate.net Generally, the rate of hydrolysis decreases as steric hindrance around the reaction center increases. researchgate.net

The cleavage of an unactivated amide bond at neutral pH is remarkably slow, with half-lives estimated to be in the hundreds of years. nih.gov However, intramolecular catalysis, where a nearby functional group participates in the reaction, can dramatically accelerate this process. For example, a neighboring carboxylic acid group can facilitate amide bond cleavage through the formation of a transient anhydride (B1165640) intermediate. nih.gov

Functionalization of the Amide Nitrogen and Cyclobutane Ring

The structure of this compound offers multiple sites for chemical modification, including the nitrogen atoms of the amide groups and the C-H bonds of the cyclobutane ring.

The nitrogen atoms in the primary amide groups of this compound possess lone pairs of electrons and can act as nucleophiles, although they are weaker than amines due to the electron-withdrawing effect of the adjacent carbonyl group. Nevertheless, they can undergo N-alkylation and N-acylation under appropriate conditions. These reactions typically require a strong base to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion, which can then react with an alkyl halide (for alkylation) or an acyl chloride/anhydride (for acylation). Electrochemical strategies have also been developed for the N-alkylation and N-acylation of related compounds like NH-sulfoximines, utilizing carboxylic acids under mild, oxidant-free conditions. rsc.org

The significant ring strain in cyclobutanes makes them susceptible to ring-opening and rearrangement reactions, particularly when activated by donor-acceptor functional groups. uwo.ca Although the dicarboxamide groups are electron-accepting, the lack of a strong donor group on an adjacent carbon in the parent this compound makes it relatively stable. However, appropriately substituted derivatives can undergo such transformations.

Four-membered rings can be cleaved under various conditions, including acidic, basic, nucleophilic, thermal, photochemical, and redox conditions. researchgate.net For example, alkoxy-activated cyclobutanes can undergo ring-opening and nucleophilic addition under mild conditions to yield substituted products. uwo.ca The ring strain influences the compound's reactivity, making it a potential substrate for ring-opening reactions. vulcanchem.com These reactions often proceed through dipolar or diradical intermediates, leading to the formation of more complex acyclic or larger ring systems. researchgate.netrsc.org For instance, rearrangement reactions of donor-acceptor cyclobutanes have been explored to access δ-lactones and other ring-opened products. uwo.ca

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for creating molecular complexity. For cyclobutanes, this approach avoids the need for pre-functionalized starting materials. Catalyst-controlled C-H functionalization allows for selective modification of specific C-H bonds within the molecule. nih.gov

Rhodium(II)-catalyzed intermolecular C-H insertion reactions have been successfully applied to cyclobutane substrates. nih.gov By judicious choice of the rhodium catalyst's ligand framework, it is possible to achieve regioselective functionalization at either the C1 or C3 position. nih.gov This method provides access to chiral cis-1,3-disubstituted cyclobutanes, a substitution pattern directly relevant to derivatives of this compound. nih.gov These reactions typically involve the formation of a rhodium carbene intermediate which then inserts into a C-H bond of the cyclobutane ring.

Table 1: Catalyst-Controlled Regiodivergent C-H Functionalization of Aryl-Substituted Cyclobutanes (Data derived from analogous systems)
EntryCatalystProduct Ratio (1,1-disubstituted : cis-1,3-disubstituted)Yield (%)Reference
1Rh₂(S-PTAD)₄>20 : 185 nih.gov
2Rh₂(S-2-Cl-5-BrTPCP)₄1 : 1870 nih.gov

Photochemical and Thermochemical Reactions of this compound Derivatives

Photochemical reactions, particularly [2+2] photocycloadditions, are a primary method for synthesizing the cyclobutane ring system. acs.orgtum.de This reaction involves the light-induced cycloaddition of two olefin units. For example, α-truxillic acid (a diphenyl-substituted cyclobutane-1,3-dicarboxylic acid) is readily synthesized by the photodimerization of trans-cinnamic acid. nih.gov Similarly, a renewable cyclobutane-1,3-dicarboxylic acid derivative has been synthesized from furfural (B47365) via a [2+2] photodimerization of ethyl 2-furanacrylate. acs.orgresearchgate.net These dicarboxylic acids are direct precursors to this compound.

The cyclobutane ring itself can undergo photochemical transformations. The high energy of UV irradiation can induce homolytic cleavage of C-C bonds, leading to ring-opening or rearrangement. nih.gov Thermolysis of cyclobutane derivatives can also induce ring-opening. For instance, the thermal electrocyclic ring-opening of cyclobutene (B1205218) (a related unsaturated four-membered ring) yields 1,3-butadiene. researchgate.net While the saturated ring of this compound is more stable, high temperatures can lead to decomposition or rearrangement, often initiated by the cleavage of a C-C bond to form a 1,4-diradical intermediate which can then undergo further reactions. researchgate.net

Table 2: Synthesis of Cyclobutane-1,3-dicarboxylic Acid (CBDA) Derivatives via Photocyclization
Starting MaterialProductReaction TypeKey ConditionsReference
trans-Cinnamic acidα-Truxillic acid[2+2] PhotodimerizationSunlight or UV lamp nih.gov
Ethyl 2-furanacrylateDiethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate[2+2] Photodimerization-20 °C, blacklight acs.org
Coordination Polymer with Acrylamide LigandsPyridinamide cyclobutane derivatives[2+2] CycloadditionUV light rsc.org

Derivatization Strategies and Synthetic Utility as a Building Block

This compound serves as a versatile building block in organic synthesis, offering a rigid and stereochemically defined scaffold for the construction of more complex molecules. Its synthetic utility stems from the reactivity of the two primary amide functionalities, which can undergo a variety of chemical transformations, and the inherent properties of the cyclobutane ring that can impart desirable characteristics to the target molecules. Derivatization strategies primarily focus on the modification of the amide groups, while its role as a building block is evident in its incorporation into larger, functionally diverse compounds, including polymers and medicinally relevant scaffolds.

The chemical transformations of the amide moieties in this compound allow for the introduction of a wide array of functional groups. These reactions include hydrolysis, rearrangement, and reduction, each providing a pathway to a different class of cyclobutane derivatives.

One of the fundamental derivatization strategies involves the hydrolysis of the diamide (B1670390) to the corresponding dicarboxylic acid. This transformation is typically achieved under acidic or basic conditions. For instance, substituted cyclobutane-1,3-dicarboxamides, such as N1,N3-di(pyridin-3-yl)-2,4-di(thiophen-2-yl)this compound, can be hydrolyzed to their respective dicarboxylic acids. rsc.orgrsc.org This conversion is significant as it opens up access to further derivatization through carboxylate chemistry, such as esterification and amide bond formation with different amines.

A notable and powerful transformation of the primary amide groups in this compound is the Hofmann rearrangement. This reaction converts primary amides into primary amines with the loss of one carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.commychemblog.com The application of the Hofmann rearrangement to this compound would theoretically yield cyclobutane-1,3-diamine (B1322089), a valuable synthon for the preparation of various biologically active compounds and ligands. The general mechanism involves the treatment of the diamide with a reagent like bromine in the presence of a strong base, such as sodium hydroxide. wikipedia.orgmasterorganicchemistry.commychemblog.com While specific literature detailing this exact transformation on the parent this compound is not abundant, the rearrangement is a well-established method for the synthesis of amines from amides. wikipedia.orgmasterorganicchemistry.commychemblog.com An "acidic" version of the Hofmann rearrangement, using reagents like (I,I-diacetoxyiodo)benzene in alcoholic solvents, can also be employed to convert amides to carbamates. orgsyn.org

The reduction of the amide functionalities presents another avenue for derivatization. Although specific examples for the parent this compound are not extensively documented, the reduction of amides to amines is a standard transformation in organic synthesis, typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the dicarboxamide into the corresponding bis(aminomethyl)cyclobutane derivatives, further expanding the range of accessible compounds from this starting material.

The synthetic utility of this compound and its derivatives is particularly evident in their use as scaffolds in medicinal chemistry and materials science. The rigid, puckered structure of the cyclobutane ring is a desirable feature in drug design, as it can enforce a specific conformation on the appended pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.gov The cyclobutane scaffold can also improve metabolic stability and serve as a non-aromatic bioisostere for phenyl rings. nih.gov For example, substituted cyclobutane-1,3-dicarboxylic acid derivatives have been investigated as positive allosteric modulators of the GLP-1 receptor, highlighting the potential of this scaffold in the development of therapeutics for type 2 diabetes. researchgate.net

Furthermore, the derivatization of this compound can lead to the synthesis of complex heterocyclic systems. For instance, cyclobutane precursors are utilized in the synthesis of cyclobutane-fused bicyclic γ-lactones, which are valuable structural motifs in natural products and bioactive molecules. unica.it A specific example of a highly substituted derivative is 2,4-diphenyl-N¹,N³-bis((1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)this compound, which has been synthesized from a derivative of α-truxillic acid and has shown analgesic activity. acs.org This demonstrates how the core this compound structure can be elaborated into complex, biologically active molecules.

In the field of materials science, the diacid derivative of this compound, cyclobutane-1,3-dicarboxylic acid, has been used as a monomer for the synthesis of polyesters. nih.govresearchgate.net The condensation of α-truxillic acid (a substituted cyclobutane-1,3-dicarboxylic acid) with various diols has yielded a series of semi-crystalline polymers with thermal and chemical stabilities comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov

The following tables summarize some of the key derivatization reactions and examples of complex derivatives synthesized from or incorporating the this compound scaffold.

Table 1: Key Derivatization Reactions of this compound and its Derivatives

ReactionReagents and ConditionsProduct TypeReference(s)
HydrolysisAcidic or basic conditionsDicarboxylic acid rsc.orgrsc.org
Hofmann RearrangementBr₂, NaOH, heatDiamine (with loss of 2 carbons) wikipedia.orgmasterorganicchemistry.commychemblog.com
Reduction (Plausible)LiAlH₄Bis(aminomethyl)cyclobutaneGeneral amide reduction

Table 2: Examples of Synthesized Derivatives and Their Utility

Derivative NameStarting Material/ScaffoldSynthetic Utility/ApplicationReference(s)
N¹,N³-di(pyridin-3-yl)-2,4-di(thiophen-2-yl)this compoundIsolated from coordination polymerPrecursor to corresponding dicarboxylic acid rsc.orgrsc.org
2,4-diphenyl-N¹,N³-bis((1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)this compoundα-Truxillic acid derivativeAnalgesic activity acs.org
Substituted cyclobutane-1,3-dicarboxylic acidsThis compound scaffoldGLP-1R positive allosteric modulators researchgate.net
Poly-α-truxillatesα-Truxillic acidSemi-crystalline polymers nih.gov
β-N-Heterocyclic-cyclobutane-fused bicyclic γ-lactones2-HydroxycyclobutanoneComplex heterocyclic systems unica.it

Supramolecular Chemistry and Self Assembly of Cyclobutane 1,3 Dicarboxamide

Hydrogen Bonding Motifs and Self-Complementary Interactions of Amide Groups

The primary amide group is a fundamental functional group in supramolecular chemistry due to its self-complementary nature, possessing two hydrogen bond donors (the N-H protons) and two hydrogen bond acceptors (the lone pairs on the carbonyl oxygen). This allows for the formation of robust and highly directional hydrogen bonds. In the crystalline state, primary amides typically form well-defined, recurring patterns, which can be described using graph-set notation.

The most common hydrogen-bonding motif formed between primary amide groups is the R²₂(8) ring, where two amide molecules form a centrosymmetric dimer through a pair of N-H···O=C interactions. mdpi.com These dimers can then serve as secondary building units that are further connected into larger assemblies. Another prevalent motif is the C(4) chain, where amide molecules are linked into tapes or ribbons via single N-H···O=C bonds. mdpi.com

In cyclobutane-1,3-dicarboxamide, the relative orientation of the two amide groups is crucial.

In the cis-isomer , the two amide groups are on the same face of the cyclobutane (B1203170) ring. This arrangement can facilitate the formation of intramolecular hydrogen bonds or lead to supramolecular structures where the hydrogen bonding propagates in a curved or sheet-like manner.

In the trans-isomer , the amide groups are on opposite faces, promoting the extension of hydrogen-bonded networks in opposing directions, which is ideal for building linear chains or cross-linked three-dimensional networks.

The interplay between the R²₂(8) ring and C(4) chain motifs, governed by the stereochemistry of the cyclobutane core, allows for the construction of diverse supramolecular architectures such as ladders, sheets, and more complex topologies. mdpi.com The inherent V-shape of the 1,3-disubstituted cyclobutane scaffold, with a defined angle between the two amide groups, further influences the packing and the resulting supramolecular structure. mdpi.com

Crystal Engineering and Design of Crystalline Materials

Crystal engineering utilizes the principles of molecular recognition and self-assembly to design and synthesize solid-state structures with desired properties. This compound is an excellent candidate for crystal engineering due to the predictable and robust nature of the amide-amide hydrogen bonds. By controlling the stereochemistry of the cyclobutane ring and introducing substituents, it is possible to program the self-assembly process and engineer specific crystalline architectures.

The synthesis of the cyclobutane core itself is often achieved through a [2+2] photocycloaddition reaction in the solid state, a powerful technique in crystal engineering. nih.govsci-hub.se For instance, derivatives of cinnamic acid can be aligned in a crystal lattice and, upon irradiation, react to form a specific stereoisomer of a diphenylcyclobutane dicarboxylic acid. nih.govnih.gov This dicarboxylic acid can then be converted to the target this compound, preserving the core stereochemistry.

The design of crystalline materials with this compound focuses on leveraging its hydrogen-bonding motifs. The R²₂(8) dimers can act as robust nodes, which, when linked by the cyclobutane backbone, can generate porous networks or layered structures. The semi-rigid nature of the puckered cyclobutane ring, which is less rigid than an aromatic ring but more constrained than a flexible aliphatic chain, provides a unique structural element for building materials with tailored mechanical or thermal properties. nih.govresearchgate.net

Table 1: Key Supramolecular Synthons in Dicarboxamides

Supramolecular SynthonDescriptionTypical Graph-Set NotationReference
Amide DimerA pair of self-complementary hydrogen bonds between two amide groups.R²₂(8) mdpi.com
Amide Chain/TapeA head-to-tail arrangement of amide groups forming a one-dimensional chain.C(4) mdpi.com
Amide LadderA one-dimensional structure formed by the combination of R²₂(8) rings and C(4) chains.R²₂(8), C(4) mdpi.com

Co-crystallization and Polymorphism Studies of this compound

Co-crystallization is a technique used to combine two or more different molecules into a single, homogeneous crystalline solid. For this compound, co-crystallization offers a pathway to create multi-component materials with tunable properties. The amide groups can form strong hydrogen bonds not only with each other but also with other functional groups, such as carboxylic acids, alcohols, or pyridyl moieties. researchgate.net By selecting a co-former molecule that can complement the hydrogen-bonding pattern of this compound, it is possible to design novel supramolecular structures, including extended networks and discrete molecular complexes.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Polymorphism is a significant consideration for this compound due to the conformational flexibility of the cyclobutane ring and the possibility of different hydrogen-bonding arrangements of the amide groups. acs.orgpolycrystalline.it Different crystallization conditions (e.g., solvent, temperature, pressure) can favor the formation of different polymorphs, each with unique physical properties such as melting point, solubility, and stability. For example, the amide groups might form R²₂(8) dimers in one polymorph and C(4) chains in another, leading to drastically different crystal packing and properties. The study of polymorphism in this system is critical for controlling the solid-state form and ensuring the reproducibility of material properties.

Host-Guest Chemistry and Inclusion Complexes with this compound

Host-guest chemistry involves the formation of a complex between a large "host" molecule and a smaller "guest" molecule. The self-assembly of this compound molecules can create organized structures with well-defined cavities or channels, allowing them to act as crystalline hosts. tdx.cat

Through robust hydrogen bonding, multiple this compound molecules can assemble into a larger supramolecular framework. If this assembly results in intrinsic voids, these can be occupied by small guest molecules (e.g., solvents, gases). The size and shape of the cavity would be determined by the stereochemistry of the cyclobutane ring and the specific hydrogen-bonding network that is formed. For example, an assembly of trans-cyclobutane-1,3-dicarboxamide could form a porous network capable of selective guest inclusion based on size and chemical complementarity. The amide groups lining the cavity could offer specific interaction sites for binding guests via further hydrogen bonding. This approach is a cornerstone of crystal engineering, where such host-guest systems are designed for applications in separation, storage, or sensing. nih.govthno.org

Directed Self-Assembly in Solution and at Interfaces

Directed self-assembly refers to the spontaneous organization of molecules into ordered structures under specific conditions, both in solution and at solid-liquid or air-liquid interfaces. For this compound, this process is primarily driven by the formation of intermolecular hydrogen bonds between the amide groups.

In non-polar solvents, the strong drive to form amide-amide hydrogen bonds can lead to the formation of well-defined aggregates, such as one-dimensional tapes or fibrils. researchgate.net This process can result in the gelation of the solvent at very low concentrations, as the fibrillar network immobilizes the solvent molecules. The stereochemistry of the cyclobutane backbone plays a critical role in defining the morphology of these aggregates; for example, one isomer might form helical fibers while another forms flat ribbons. researchgate.net

At interfaces, this compound molecules can organize into two-dimensional crystalline domains. By modifying the substituents on the cyclobutane ring, for instance by adding long alkyl chains to create an amphiphilic molecule, one could control the orientation and packing at the air-water interface, leading to the formation of highly ordered Langmuir films or self-assembled monolayers on solid substrates. The ability to control assembly in both 2D and 3D makes this molecule a versatile component for the bottom-up fabrication of functional materials. rsc.orgacs.org

Applications in Materials Science and Polymer Chemistry

Utilization of Cyclobutane-1,3-dicarboxamide as a Monomer or Cross-linking Agent

While this compound itself is not commonly cited as a primary monomer in polymerization, its structural precursors and analogues, namely cyclobutane-1,3-dicarboxylic acid (CBDA) and cyclobutane-1,3-diamine (B1322089) (CBAM), are versatile building blocks for creating a variety of polymers. und.edunih.gov These monomers, readily prepared through [2+2] photocycloaddition reactions from bio-based starting materials, serve as foundational components for synthesizing high-performance polyesters and polyamides. nih.govund.edu

The dicarboxamide functional groups in this compound contain reactive N-H bonds. Theoretically, this structure could serve as a cross-linking agent, reacting with other functional groups like epoxides or isocyanates to form network polymers. Cross-linking agents are molecules with two or more reactive ends that can chemically link polymer chains together, enhancing properties like mechanical strength and thermal stability. mdpi.com For instance, amine-based cross-linkers are widely used to cure epoxy resins and polyurethane systems. However, the specific application of this compound in this capacity is not extensively documented in current research, which primarily focuses on its diacid and diamine counterparts for polymer backbone synthesis. und.eduund.edu

Synthesis of this compound-Derived Polymers

Polymers derived from the cyclobutane-1,3-dicarboxyl scaffold are synthesized to create materials with unique properties stemming from the semi-rigid nature of the four-membered ring. und.edu The synthesis routes typically involve conventional condensation polymerization techniques, where the corresponding diacid, diol, or diamine derivatives are reacted to build the polymer backbone. nih.gov

The incorporation of the cyclobutane-1,3-dicarboxyl moiety into polyamides and polyesters has been shown to produce polymers with high thermal stability and tunable glass transition temperatures (Tg). und.edursc.org

Polyamides: Aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance but often suffer from poor processability due to their rigidity. researchgate.net Introducing the semi-rigid cyclobutane (B1203170) unit can improve solubility and processing characteristics. For example, polyamides have been synthesized using trans-1,3-cyclobutane diamine (CBAM-1) with diacids like succinic acid and terephthalic acid. und.edu It was anticipated that the balanced rigidity and flexibility of the CBAM-1 monomer would yield polyamides with enhanced processability and desirable glass transition temperatures suitable for a range of applications. und.edu The synthesis of polyamides generally involves the reaction of a diamine with a dicarboxylic acid or a more reactive dioyl chloride. savemyexams.comnih.gov

Polyesters: A significant body of research exists on polyesters derived from cyclobutane-1,3-dicarboxylic acid (CBDA) and its derivatives. These building blocks are often produced from renewable resources like trans-cinnamic acid or furfural (B47365) via photochemical methods. nih.goveuropean-coatings.com For instance, α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) has been condensed with various diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) to yield semi-crystalline polyesters with thermal and chemical stabilities comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov Similarly, a semi-rigid diol, trans-1,3-cyclobutane dimethanol (CBDO-1), has been synthesized and polymerized with different diacids to create novel, BPA-free polyesters with glass transition temperatures ranging from 33 to 114 °C and decomposition temperatures between 381 and 424 °C. rsc.org

Properties of Polymers Incorporating the Cyclobutane-1,3-Scaffold
Polymer TypeCyclobutane MonomerCo-monomerGlass Transition Temp. (Tg)Decomposition Temp. (Td)Key PropertiesSource
Polyester (B1180765)trans-1,3-cyclobutane dimethanol (CBDO-1)Terephthalic acid (TPA)114 °C>400 °CHigh thermal stability, potential BPA replacement rsc.org
Polyesterα-truxillic acid (a CBDA)1,4-butanediolNot specified~400 °CSemi-crystalline, comparable stability to PET nih.gov
Polyester3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA)Various aliphatic diols6 - 52 °C263 - 284 °C (Td10%)Bio-based, tunable Tg, good thermal stability european-coatings.com
Polyamidetrans-1,3-cyclobutane diamine (CBAM-1)Succinic acid, Terephthalic acidNot specifiedNot specifiedDesigned for increased processability und.edu

Network polymers, or thermosets, are characterized by their cross-linked, three-dimensional structures. These materials can be synthesized using monomers with more than two functional groups. Cyclobutane-dicarboxylic acids can be used to create such networks. For example, a thermoset was developed by reacting cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid with glycerol (B35011), a triol, via esterification. rsc.org The resulting cross-linked polyester exhibited a glass transition temperature of 68 °C. rsc.org This approach demonstrates that polyfunctional molecules like glycerol can be used with cyclobutane diacids to form rigid, cross-linked resins. nih.gov The use of such bio-based building blocks could lead to the development of sustainable thermosetting materials. nih.gov

Advanced Materials with Tunable Properties Derived from this compound

The unique chemical nature of the cyclobutane ring allows for its integration into advanced materials with properties that can be controlled or altered in response to external stimuli.

The cyclobutane ring can function as a "mechanophore," a mechanically sensitive unit that undergoes a chemical transformation when subjected to an external force. acs.orgnih.gov This property is harnessed to create stimuli-responsive or "smart" polymers. The core mechanism is the mechanochemical [2+2] cycloreversion of the cyclobutane ring, which breaks the ring to form two new alkene groups. researchgate.netnih.gov

Researchers have incorporated cyclobutane-bearing mechanophores into high molecular weight polyesters. nih.govresearchgate.net When these polymers are exposed to elongational forces, such as those from pulsed ultrasound, the cyclobutane rings unravel. acs.orgnih.gov This transformation can trigger constructive chemical reactions. For instance, the ring-opening can form α,β-unsaturated esters that then react with thiols via a thiol-ene conjugate addition, leading to the formation of cross-linked polymer networks. nih.govresearchgate.netfigshare.com This process effectively transforms a destructive mechanical force into a constructive bond-forming event, opening pathways for self-strengthening or self-healing materials. nih.gov The dynamics of this ring-opening process suggest it proceeds through a 1,4-diradical intermediate, making it a versatile framework for developing a wide range of stress-activated functionalities. acs.orgnih.gov

The same chemical reactivity that makes cyclobutane units useful as mechanophores can also be exploited to design degradable polymers. Polyesters and polyamides are among the classes of polymers that can be designed for biodegradability. nih.govnih.gov The introduction of specific chemical linkages that are susceptible to cleavage allows for controlled degradation. mdpi.com

The cyclobutane ring itself can act as a built-in thermocleavable group. A recyclable thermoset was developed from a cis-cyclobutane-1,2-dicarboxylic acid derivative. rsc.org When this polymer was heated to 300 °C, the cyclobutane rings within the polymer backbone split, breaking the network structure. rsc.org The degradation products could then be hydrolyzed to recover the original monomers, demonstrating a closed-loop recycling process. rsc.org This concept of incorporating cleavable linkages, such as the thermally labile cyclobutane ring, is a promising strategy for creating more sustainable polymeric materials that can be deconstructed on demand.

Research Findings on this compound in Covalent Organic Frameworks Inconclusive

Despite a thorough review of scientific literature and chemical databases, there is currently no specific, publicly available research detailing the use of "this compound" as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks are a class of porous, crystalline polymers with a wide range of potential applications in materials science and polymer chemistry. Their structure is formed by the self-assembly of organic building blocks, known as linkers or monomers, into extended, periodic networks. The choice of linker is crucial as it dictates the topology, porosity, and ultimate properties of the resulting COF.

While various organic molecules have been successfully employed as linkers in COF synthesis, research into the specific application of this compound for this purpose has not been found in the reviewed literature. Searches for the synthesis, properties, and applications of COFs incorporating this particular linker did not yield any relevant results.

It is important to note that the field of COF chemistry is rapidly expanding, and new linkers are continuously being explored. The absence of published research at this time does not definitively preclude the possibility of its use in unpublished or future studies. However, based on the current body of scientific knowledge, an article focusing on the applications of this compound in COFs cannot be generated due to a lack of foundational data.

Further research and exploration by synthetic chemists may in the future lead to the successful integration of this compound into COF structures, potentially unlocking new material properties and applications. Until such research is published, the scientific community awaits information on the role this specific compound might play in the development of novel porous materials.

Coordination Chemistry and Metal Organic Frameworks

Cyclobutane-1,3-dicarboxamide as a Ligand in Metal Complexes

Specific studies detailing the coordination modes and binding sites of this compound with metal ions have not been identified in publicly accessible research. While amides, in general, can coordinate to metal centers through either the nitrogen or oxygen atoms of the amide group, the preferred mode for this specific ligand has not been documented. The electronic and steric influences of the cyclobutane (B1203170) ring on the coordination behavior remain uncharacterized.

There is a lack of published research outlining the synthesis and characterization of metal complexes specifically incorporating the this compound ligand. Methodologies for the synthesis of such complexes and their characterization data from techniques such as X-ray crystallography, NMR spectroscopy, or IR spectroscopy are not available in the reviewed literature.

Construction of Metal-Organic Frameworks (MOFs) using this compound as a Ligand

No specific examples or synthetic procedures for the construction of Metal-Organic Frameworks (MOFs) using this compound as an organic linker could be found. The potential of this ligand to form porous, crystalline frameworks with metal ions has not been explored in the available scientific literature.

Spectroscopic and Structural Analysis of Metal-Cyclobutane-1,3-dicarboxamide Architectures

In the absence of synthesized metal complexes or MOFs involving this compound, there is no spectroscopic or structural data to report. Detailed analyses that would provide insight into the geometric and electronic structures of such architectures are contingent on their successful synthesis and characterization, which have not been documented.

Catalytic Applications and Role in Organic Transformations

Cyclobutane-1,3-dicarboxamide as a Catalyst or Co-catalyst

A review of current scientific literature indicates that this compound is not typically employed directly as a catalyst or co-catalyst in organic transformations. Its primary role in the field of catalysis is as a precursor or a structural scaffold for the synthesis of more complex, catalytically active molecules. The amide functional groups can be chemically modified or replaced to generate derivatives, such as diamines or amino alcohols, which are then used to create chiral ligands or organocatalysts. researchgate.netmdpi.com The value of the this compound structure, therefore, lies in its potential as a rigid building block for constructing the precise three-dimensional architecture required for effective catalytic activity.

Role of this compound as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org The rigid 1,3-disubstituted cyclobutane (B1203170) framework, obtainable from precursors like cyclobutane-1,3-dicarboxylic acid, is an excellent scaffold for designing such auxiliaries and related chiral ligands. mdpi.com The well-defined spatial relationship between the two substituents on the cyclobutane ring allows for effective stereocontrol.

Chiral ligands derived from the cyclobutane scaffold have demonstrated significant potential in metal-catalyzed asymmetric reactions. For instance, chiral 1,3-diamines and 1,3-amino alcohols synthesized from cyclobutane precursors serve as effective ligands for metal catalysts. researchgate.netmdpi.com These ligands create a specific chiral environment around the metal center, enabling high levels of enantioselectivity and diastereoselectivity in reactions such as rhodium-catalyzed arylations of cyclobutenes. semanticscholar.orgnih.gov

A notable application involves the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylate esters. The choice of chiral diene ligand was found to have a dramatic effect on the diastereoselectivity of the reaction, highlighting the importance of the ligand's structure in controlling the formation of the two new stereogenic centers. semanticscholar.org

EntryLigandArylboronic AcidYield (%)d.r. (trans:cis)ee (%)
1(R)-L1Phenylboronic acid95>20:199
2(R)-L14-MeO-PhB(OH)296>20:199
3(R)-L14-F-PhB(OH)296>20:199
4(R)-L12-Naphthyl-B(OH)295>20:199

Table 1: Selected results from the rhodium/diene-catalyzed asymmetric arylation of ethyl cyclobutene-1-carboxylate, demonstrating high yields and stereoselectivity. semanticscholar.org

This compound Derivatives in Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, offering an alternative to traditional metal-based catalysts. mdpi.com Derivatives of the this compound scaffold have emerged as promising organocatalysts due to their rigid structure and the stereochemical information embedded within the 1,3-substitution pattern. mdpi.comresearchgate.net

Chiral 1,3-diamines and 1,3-amino alcohols derived from cyclobutane precursors have been synthesized and evaluated for their potential in organocatalysis. researchgate.net The fixed orientation of the functional groups on the four-membered ring can create a well-defined chiral pocket that selectively binds one enantiomer of a substrate, leading to highly enantioselective transformations. The progress in enantioselective organocatalysis has enabled the efficient and highly stereoselective synthesis of various cyclobutane derivatives through [2+2] annulation reactions. researchgate.net Furthermore, the ring strain of these molecules can be harnessed to perform ring-expansion reactions, transforming cyclobutanones into larger five-, six-, seven-, or eight-membered rings with high enantioselectivity. researchgate.net

For example, the diastereoselective synthesis of a key cis-1,3-disubstituted cyclobutane carboxylic acid intermediate was achieved via the reduction of a cyclobutylidene Meldrum's acid derivative. The conditions for this reduction were carefully optimized to maximize the diastereomeric ratio.

EntryReducing AgentSolventTemperature (°C)d.r. (cis:trans)
1NaBH4MeOH591:9
2NaBH4EtOH592:8
3NaBH4i-PrOH593:7
4NaBH4MeOH-594:6
5NaBH4MeOH-2594:6

Table 2: Optimization of the diastereoselective reduction to form a cis-1,3-disubstituted cyclobutane scaffold. acs.org

Mechanistic Insights into this compound-Mediated Reactions

Understanding the reaction mechanisms involving the cyclobutane core is essential for designing effective catalysts and synthetic routes. Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the energetics and pathways of these transformations. acs.org

Studies on the stereoretentive synthesis of cyclobutanes from pyrrolidines have unveiled a mechanism involving the formation of a 1,4-biradical intermediate. acs.org DFT calculations showed that the rate-determining step is the simultaneous cleavage of two C–N bonds to release N₂, and the stereochemical outcome is preserved because the energy required for the radical centers to rotate is higher than the energy for the cyclization to form the C-C bond. acs.org

In other systems, the reactivity of the cyclobutane ring has been explored through computational studies of base-catalyzed reactions of cyclobutane-1,2-dione. beilstein-journals.orgarchive.org These studies calculated the activation energies for different potential reaction pathways, including a benzilic acid-type rearrangement that leads to ring contraction. The calculations confirmed that the ring contraction pathway has a significantly lower activation energy than other possibilities, which aligns with experimental observations. beilstein-journals.org

Mechanistic experiments on palladium-catalyzed aminocarbonylation reactions of cyclobutanols to produce cyclobutanecarboxamides (derivatives of the title compound) have identified a cyclobutene (B1205218) as a critical intermediate. nih.gov The reaction proceeds through the dehydration of the cyclobutanol (B46151) to form the cyclobutene, which then undergoes the ligand-controlled carbonylation. This step-wise mechanism helps explain how different ligands can control the regioselectivity of the final product. nih.gov These mechanistic studies underscore the complex interplay of ring strain, electronics, and catalyst structure that governs the reactivity of cyclobutane scaffolds.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While classical methods for cyclobutane (B1203170) construction, such as [2+2] cycloaddition, are well-established, future research will likely focus on developing more efficient, stereoselective, and sustainable synthetic routes to Cyclobutane-1,3-dicarboxamide and its derivatives. researchgate.netnih.gov A key area of development is the move away from traditional photochemical methods towards strategies that offer greater control and broader substrate scope.

Key research avenues include:

C-H Functionalization: Leveraging C-H functionalization logic offers a powerful alternative to traditional cycloaddition methods for creating complex and unsymmetrically substituted cyclobutane rings. acs.orgresearchgate.net This approach can bypass the need for pre-functionalized starting materials, improving atom economy. acs.org

Strain-Release Reactions: Methodologies utilizing the inherent strain of bicyclo[1.1.0]butanes (BCBs) are emerging as a potent strategy for the diastereoselective synthesis of 1,3-difunctionalized cyclobutanes. researchgate.net

Biorenewable Feedstocks: There is a growing emphasis on synthesizing cyclobutane-containing building blocks from biorenewable sources. und.edu For instance, diacids derived from compounds like sorbic acid or ferulic acid via [2+2] photocycloaddition represent a sustainable alternative to petroleum-based precursors. und.edunih.gov These bio-derived diacids can then be converted to the target dicarboxamide.

Continuous Flow Processes: Continuous flow photopolymerization has demonstrated the ability to produce cyclobutane-containing polymers with increased molecular weight and narrower dispersities in shorter reaction times, highlighting a scalable and efficient manufacturing process. nih.gov

Synthetic StrategyDescriptionPotential AdvantagesRelevant Findings
[2+2] PhotocycloadditionDimerization of olefins using light to form the cyclobutane ring. Often performed in the solid state or in solution.Direct formation of the four-membered ring. Can be highly stereoselective.A foundational method for cyclobutane synthesis, with ongoing research into using biorenewable starting materials like cinnamic and sorbic acids. nih.govnih.gov
C-H FunctionalizationDirect functionalization of C-H bonds on a pre-formed cyclobutane core, often guided by a directing group.High atom economy; allows for late-stage modification and access to unsymmetrical derivatives.Demonstrated effective for the controlled arylation and olefination of cyclobutane scaffolds. acs.org
Strain-Release Ring OpeningUtilizes highly strained precursors like bicyclo[1.1.0]butanes that ring-open to form 1,3-disubstituted cyclobutanes.Provides access to specific stereoisomers (e.g., cis-1,3-disubstitution) with high diastereoselectivity.Catalytic methods (e.g., using AgBF4) have been developed for chemo- and diastereoselective ring-opening. researchgate.net
Green SynthesisEmploys sustainable practices, such as using plant-derived starting materials or eco-friendly reaction conditions (e.g., ECO-UV).Reduces reliance on petrochemicals; lowers environmental impact.Successful synthesis of cyclobutane diacids from sorbic acid demonstrates the feasibility of using clean photoenergy and renewable feedstocks. nih.gov

Advanced Characterization Techniques for Dynamic Processes and Supramolecular Interactions

The puckered, non-planar structure of the cyclobutane ring is fluxional, rapidly undergoing ring-flipping. acs.org This dynamic nature, combined with the strong hydrogen-bonding capabilities of the amide groups, creates a complex system of intramolecular and intermolecular interactions that are crucial to its function but challenging to characterize fully. Future research will necessitate the application of sophisticated analytical techniques to probe these dynamic processes.

Emerging characterization opportunities include:

Advanced NMR Spectroscopy: Techniques such as variable-temperature NMR (VT-NMR) and solid-state NMR (ssNMR) can provide critical insights. VT-NMR can be used to study the energetics of the ring-flipping process, while ssNMR can elucidate the precise hydrogen-bonding networks and packing arrangements in solid-state supramolecular structures.

X-Ray Crystallography: While standard for determining static crystal structures, future efforts could focus on capturing intermediate states or studying host-guest complexes involving this compound to understand the specifics of molecular recognition. The existence of intramolecular hydrogen bonds in related cyclobutene (B1205218) structures has been shown to dictate stereoselectivity in reactions, a feature that could be explored in dicarboxamide systems. rsc.org

Neutron Diffraction: For precisely locating hydrogen atoms, neutron diffraction is an invaluable tool to unambiguously determine the geometry of hydrogen bonds within the supramolecular assemblies formed by this compound.

Computational Modeling: Density Functional Theory (DFT) calculations are essential for understanding reaction mechanisms, predicting stable conformations, and rationalizing observed stereochemical outcomes. acs.org Combining experimental data with high-level computational studies will be key to building a comprehensive picture of the molecule's behavior.

Integration of this compound into Hybrid Materials

The semi-rigid nature of the cyclobutane ring and the directional hydrogen-bonding of the amide groups make this compound an excellent candidate for incorporation into advanced hybrid materials. nih.gov These materials combine the properties of organic and inorganic components to achieve functionalities not possible with either component alone.

Future directions in this area include:

Polymer Composites: Incorporating this compound as a monomer or an additive into polymer matrices can enhance properties such as thermal stability, mechanical strength, and chemical resistance. Cyclobutane-containing polymers have already shown stabilities comparable to commercial plastics like PET. nih.gov

Metal-Organic Frameworks (MOFs): The dicarboxamide can act as an organic linker to coordinate with metal ions, forming porous, crystalline MOFs. The specific geometry of the cyclobutane ring could lead to novel network topologies and pore environments for applications in gas storage, separation, and catalysis.

Functionalized Nanomaterials: Grafting this compound onto the surface of nanomaterials (e.g., silica (B1680970) nanoparticles, carbon nanotubes, halloysite) could create functional surfaces. mdpi.com The amide groups can serve as recognition sites for targeted delivery systems or as anchors for catalysts. The electrostatic interactions of related cyclobutane dicarboxylate groups with surfaces have been noted in drug delivery systems. mdpi.com

Theoretical Predictions for Next-Generation Analogues and Functional Materials

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery of next-generation materials based on this compound. By predicting molecular properties and simulating complex behaviors, theoretical studies can guide synthetic efforts toward the most promising candidates.

Key opportunities for theoretical prediction include:

In Silico Design of Analogues: Computational screening can be used to predict how modifying the this compound scaffold (e.g., by adding substituents to the ring or the amide nitrogens) will affect its electronic properties, conformational preferences, and ability to self-assemble.

Mechanism Elucidation: DFT studies can provide detailed mechanistic insights into synthetic reactions, such as the stereoretentive formation of cyclobutanes from other ring systems, helping to optimize reaction conditions and improve yields. acs.org

Property Prediction of Materials: Molecular dynamics (MD) simulations can be employed to predict the bulk properties of polymers and other materials containing the cyclobutane moiety. This includes predicting mechanical properties, thermal stability, and transport phenomena within MOFs.

Understanding Non-Covalent Interactions: Advanced computational methods can accurately model the subtle non-covalent interactions, such as hydrogen bonding and C-H···π interactions, that govern the formation of supramolecular assemblies. analis.com.my

Computational MethodApplication AreaPredicted Properties / Insights
Density Functional Theory (DFT)Reaction Mechanisms & Analogue DesignActivation energies, transition state geometries, NMR chemical shifts, conformational stability, electronic properties. acs.orgresearchgate.net
Molecular Dynamics (MD)Polymer & Material SimulationMechanical moduli, glass transition temperatures, diffusion coefficients, structural evolution of self-assemblies.
Quantum Theory of Atoms in Molecules (QTAIM)Supramolecular InteractionsCharacterization and quantification of hydrogen bonds and other weak intermolecular forces.

Expanding the Scope of Supramolecular Assemblies and Functional Architectures

The ability of amide groups to form robust and directional hydrogen bonds is the cornerstone of their use in supramolecular chemistry. While benzene-1,3,5-tricarboxamides are well-known for their ability to self-assemble into one-dimensional, rod-like structures, the less symmetric and non-aromatic this compound offers a distinct geometric platform for creating novel functional architectures. rsc.org

Future research in this domain should explore:

Hierarchical Self-Assembly: Investigating the conditions (e.g., solvent, temperature, concentration) that promote the self-assembly of this compound into higher-order structures like fibers, ribbons, tubes, or gels. rsc.org

Stimuli-Responsive Materials: Designing analogues that can undergo a change in their assembly or disassembly in response to external stimuli such as light, pH, or temperature. This could be achieved by incorporating photo-switchable or pH-sensitive groups onto the cyclobutane scaffold.

Molecular Gels: Exploring the potential of this compound derivatives to act as low-molecular-weight gelators, capable of immobilizing solvents at very low concentrations to form soft materials with applications in tissue engineering and controlled release.

Co-crystallization and Host-Guest Chemistry: Utilizing the dicarboxamide as a building block in co-crystals to engineer specific solid-state properties or as a host molecule for the recognition and binding of small guest molecules. The pre-organization of binding sites is a key feature that can be controlled by the cyclobutane spacer. analis.com.my

Q & A

Q. What synthetic strategies are recommended for preparing cyclobutane-1,3-dicarboxamide derivatives?

this compound can be synthesized via cyclization reactions. For example, cyclobutane-1,1-dicarboxylic acid derivatives are synthesized using 1,3-dibromopropane and malonic acid diethyl ester in the presence of a base (e.g., NaOEt) to form cyclized esters, which are then hydrolyzed to carboxylic acids . For the amide analog, this method can be adapted by substituting ester groups with carboxamide functionalities via reaction with amines or ammonia under controlled conditions. Structural confirmation requires NMR and IR spectroscopy to track carbonyl (C=O) and amide (N-H) bond formation .

Q. How should researchers characterize the stereochemical and structural properties of this compound?

X-ray crystallography is the gold standard for determining bond angles and stereochemistry. Cyclobutane rings exhibit inherent angle strain (Baeyer strain), with bond angles ~90° instead of the ideal 109.5°, which can be confirmed via crystallographic data . Computational methods (DFT, molecular mechanics) can supplement experimental data to predict strain energy and optimize synthetic pathways .

Q. What spectroscopic techniques are critical for analyzing this compound intermediates?

  • NMR : 1^1H and 13^13C NMR can identify ring protons (typically δ 2.5–4.0 ppm) and carboxamide carbonyl carbons (δ 165–175 ppm).
  • IR : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and N-H (3100–3500 cm1^{-1}) confirm amide formation.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituents at the 1,3-positions influence the stability and reactivity of cyclobutane-dicarboxamide derivatives?

Substituents like electron-withdrawing groups (e.g., -NO2_2) increase ring strain by destabilizing the σ-bond framework, while electron-donating groups (e.g., -OCH3_3) reduce strain. Kinetic studies (e.g., variable-temperature NMR) can monitor ring-opening or rearrangement reactions. Computational modeling (e.g., bond dissociation energy calculations) quantifies substituent effects .

Q. What role do this compound derivatives play in the study of singlet diradical intermediates?

Cyclobutane-1,3-diyls (singlet diradicals) are stabilized by conjugation with carboxamide groups, which delocalize unpaired electrons. Time-resolved spectroscopy (e.g., femtosecond laser pulses) can track diradical lifetimes, while EPR spectroscopy detects spin states. These studies inform reactivity in photochemical or catalytic applications .

Q. How can this compound be integrated into bioactive conjugates (e.g., glycoconjugates)?

Click chemistry (e.g., CuAAC) enables coupling of carboxamide-functionalized cyclobutanes to biomolecules. For example, platinum(IV) glycoconjugates with dicarboxamide linkers have been synthesized for targeted drug delivery. Biological activity is assessed via cytotoxicity assays (e.g., IC50_{50} measurements in cancer cell lines) .

Q. What experimental precautions are necessary for handling this compound derivatives?

  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritant properties of strained rings.
  • Storage : Store under inert atmosphere (N2_2/Ar) at low temperatures (0–6°C) to prevent ring-opening .
  • Waste Disposal : Follow institutional guidelines for amide-containing compounds to avoid environmental contamination.

Methodological Notes

  • Data Contradictions : Discrepancies in reported melting points or solubilities (e.g., cyclobutane-1,1-dicarboxylic acid mp 157–161°C vs. cyclobutane-1,3-dicarboxylic acid data ) highlight the need for rigorous analytical validation.
  • Advanced Modeling : Use Gaussian or ORCA software to simulate cyclobutane ring strain and predict reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.